Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-
Description
Thiourea derivatives are a class of organosulfur compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]- features a thiourea core substituted with a 2,5-dimethylphenyl group and a 1H-imidazole-5-yl ethyl moiety.
Properties
CAS No. |
696640-08-1 |
|---|---|
Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H18N4S/c1-10-3-4-11(2)13(7-10)18-14(19)16-6-5-12-8-15-9-17-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,17)(H2,16,18,19) |
InChI Key |
RBJCQJUJDNBPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CN=CN2 |
solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article focuses on the biological activity of the specific compound Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl] (CAS Number: 696640-08-1), exploring its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H18N4S
- Molecular Weight : 274.39 g/mol
The compound is characterized by the presence of a thiourea moiety linked to a 2,5-dimethylphenyl group and an imidazole ring, which may influence its biological interactions.
Synthesis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For this specific compound, a straightforward method includes:
- Reactants : 2,5-dimethylphenylamine and 2-(1H-imidazol-5-yl)ethyl isothiocyanate.
- Reaction Conditions : Typically carried out in organic solvents under reflux conditions to enhance yield.
Anticancer Activity
Recent studies have shown that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In Vitro Studies : The compound demonstrated notable antiproliferative activity against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin in some cases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Antimicrobial Tests : It exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structure-activity relationship indicates that modifications on the thiourea scaffold can enhance activity against resistant strains .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| Vancomycin-resistant E. faecium | 16 µg/mL |
Antiparasitic Activity
Emerging research highlights the potential of this thiourea derivative against Plasmodium falciparum, the causative agent of malaria:
- Activity Against P. falciparum : In preliminary assays, it showed promising inhibition with an IC50 value of approximately 54 µM, indicating its potential as a lead compound for further development .
The biological mechanisms underlying the activity of thiourea derivatives are multifaceted:
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through mitochondrial pathways has been observed.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antiparasitic Mechanisms : Inhibition of key enzymes involved in the life cycle of P. falciparum.
Case Studies and Research Findings
Several case studies have explored the efficacy of thiourea derivatives in clinical settings:
- A study involving a series of thiazole-thiourea hybrids demonstrated enhanced anticancer properties compared to traditional therapies, suggesting a novel approach to cancer treatment .
- Another research highlighted the broad-spectrum antimicrobial activity of thiourea derivatives against drug-resistant strains, emphasizing their potential as new therapeutic agents .
Scientific Research Applications
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the condensation of thiourea with various electrophiles. For N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-, the synthetic pathway often includes:
- Step 1: Formation of the thiourea backbone through the reaction of thiocarbamide with appropriate amines.
- Step 2: Introduction of the imidazole moiety via nucleophilic substitution or coupling reactions.
This synthetic versatility allows for the modification of the thiourea structure to enhance its biological activity and specificity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, research indicates that compounds derived from N-(2,5-dimethylphenyl)thiourea exhibit significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
| Compound | Activity | Target Pathogen |
|---|---|---|
| N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]- | Moderate | MRSA |
| N-(2,5-dimethylphenyl)thiourea | Strong | E. faecium |
Anticancer Effects
Thiourea derivatives have also been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular signaling pathways and induce oxidative stress .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Oxidative stress |
Drug Development
The unique structural features of thiourea derivatives make them promising candidates for drug development. Their ability to act as scaffolds for new antimicrobial agents is particularly noteworthy. Researchers are exploring modifications to enhance their efficacy and reduce toxicity .
Agricultural Applications
Beyond medicinal uses, thiourea compounds are being studied for their potential as agricultural agents, particularly in plant protection against pathogens and pests due to their antifungal properties .
Study on Antimicrobial Activity
In a recent study published in MDPI, researchers synthesized a series of N-(2,5-dimethylphenylthioureido) acid derivatives and evaluated their antimicrobial activity against resistant strains. Results showed that certain derivatives exhibited broad-spectrum activity against drug-resistant pathogens .
Anticancer Research
Another investigation focused on the antiproliferative effects of thiourea derivatives against various cancer cell lines. The results indicated that modifications in the thiourea structure could significantly enhance anticancer activity compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Activity
| Functional Group | Role in Target Compound | Role in Analogues |
|---|---|---|
| Thiourea (-NH-CS-NH-) | Hydrogen bonding, flexibility | Enhanced activity in antioxidants |
| Imidazole | Metal coordination, basicity | Nitroimidazoles: redox activity |
| 2,5-Dimethylphenyl | Steric bulk, lipophilicity | Chlorophenyl: electronic effects |
Research Findings and Implications
- Antioxidant Potential: The thiourea group in analogues shows significant antioxidant activity, suggesting the target compound may share this property .
- Antibacterial Selectivity : Imidazole and thiadiazole substituents influence Gram-positive vs. Gram-negative bacterial targeting .
- Synthetic Flexibility : Click chemistry (e.g., triazole formation) and TDAE methods offer routes to diversify substituents on related scaffolds .
Preparation Methods
Reagents and Conditions
Procedure
-
Acid Chloride Formation :
-
Isothiocyanate Synthesis :
-
The acid chloride is dissolved in anhydrous acetone, and ammonium thiocyanate (NH₄SCN) is added slowly with stirring.
-
The reaction mixture is maintained at 0–5°C to prevent decomposition, then warmed to room temperature.
-
The resulting 2,5-dimethylphenyl isothiocyanate is purified via vacuum distillation or crystallization.
-
Step 2: Reaction with 2-(1H-Imidazol-5-yl)ethylamine
Amine Preparation
The amine precursor, 2-(1H-imidazol-5-yl)ethylamine , is synthesized via:
-
Imidazole-5-carbaldehyde reduction :
-
Alkylation of imidazole-5-amine :
Key Observations
Thiourea Formation
Procedure
-
Reaction Setup :
-
2,5-Dimethylphenyl isothiocyanate and 2-(1H-imidazol-5-yl)ethylamine are dissolved in acetonitrile.
-
TEA (1 equiv) is added to neutralize HCl.
-
-
Reaction Progression :
-
The mixture is stirred at room temperature for 6–12 hours.
-
TLC (hexane:EtOAc = 3:1) monitors reaction completion.
-
-
Purification :
Characterization Data
Spectroscopic Analysis
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 274.39 g/mol | |
| SMILES | N(c1c(ccc(c1)C)C)C(=S)NCCc1[nH]cnc1 | |
| InChIKey | RBJCQJUJDNBPQV |
Alternative Synthetic Strategies
One-Pot Multicomponent Reactions
Recent advances in continuous-flow synthesis (e.g., using PMDTA and sulfur in aqueous media) could streamline thiourea preparation. However, scalability for this specific compound remains untested.
Challenges and Optimization
-
Isothiocyanate Stability :
-
Amine Reactivity :
-
Byproduct Formation :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Thiourea, N-(2,5-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-, and how can reaction conditions be optimized?
- Methodology : Use a multi-step synthesis involving coupling reactions between aryl amines and imidazole-containing intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Catalysts : Copper(I) iodide or palladium-based catalysts for cross-coupling reactions (e.g., forming triazole or thiazole rings) .
- Temperature control : Reactions often require heating (70–100°C) to achieve high yields .
- Validation : Monitor reaction progress via TLC and purify via column chromatography. Confirm purity with melting point analysis and HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation of this thiourea derivative?
- Essential methods :
- FT-IR : Identify thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- NMR :
- ¹H NMR : Confirm aromatic protons (δ 6.5–8.0 ppm), imidazole protons (δ 7.2–7.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .
- ¹³C NMR : Detect thiourea carbonyl (δ ~170–180 ppm) and aromatic/heterocyclic carbons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the purity and elemental composition of this compound?
- Elemental analysis : Compare experimental vs. calculated C, H, N, and S percentages (deviation <0.4% indicates high purity) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
Advanced Research Questions
Q. What computational approaches are effective for predicting the biological activity or target binding of this thiourea derivative?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or kinases). Key parameters:
- Binding affinity : Prioritize poses with ΔG < -7 kcal/mol .
- Active site interactions : Analyze hydrogen bonds between thiourea groups and catalytic residues (e.g., histidine or aspartate) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental design :
- Dose-response curves : Test a wide concentration range (nM to μM) to differentiate selective vs. non-selective effects .
- Cell line specificity : Compare activity in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
- Mechanistic studies :
- ROS assays : Measure reactive oxygen species to link cytotoxicity to oxidative stress .
- Enzyme inhibition : Validate target engagement via in vitro assays (e.g., IC₅₀ for kinases) .
Q. What methodologies are recommended for studying environmental stability and degradation pathways of this compound?
- Fate analysis :
- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts .
- Ecotoxicology :
- Microcosm studies : Assess biodegradation in soil/water systems using ¹⁴C-labeled analogs .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular weight .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
